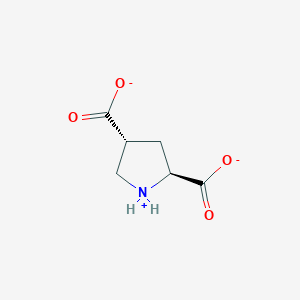

L-trans-2,4-pyrolidine dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-trans-2,4-pyrolidine dicarboxylate is a synthetic organic compound known for its role as a glutamate uptake inhibitor. It is structurally characterized by a pyrrolidine ring with two carboxylate groups at the 2 and 4 positions. This compound has been extensively studied for its effects on neurotransmitter systems, particularly in relation to glutamate transport and receptor activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-trans-2,4-pyrolidine dicarboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino acid derivative with a carboxylating agent can yield the desired pyrrolidine ring structure. The reaction conditions typically include the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Structural Modifications

L-trans-PDC undergoes several structural modifications that alter its biological activity.

Methylation

The 4-methyl derivative of L-trans-PDC is synthesized via methylation of the parent compound. This modification converts L-trans-PDC from a substrate inhibitor to a non-substrate inhibitor of glutamate transporters, significantly increasing its potency . The methylation likely occurs at the 4-position of the pyrrolidine ring, affecting its interaction with transporter binding sites.

Protection and Deprotection

Protected forms of L-trans-PDC, such as di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate , are synthesized to facilitate downstream reactions. These derivatives undergo:

-

Tosylation : Replacement of hydroxyl groups with tosyl groups for activation.

-

Desilylation : Cleavage of TMS groups under acidic conditions to regenerate free hydroxyl groups .

Reactivity in Dipolar Cycloadditions

L-trans-PDC derivatives participate in [3 + 2] dipolar cycloadditions , particularly when functionalized with electron-withdrawing groups. For example, azomethine ylides derived from lactam precursors react with substituted alkenes to form complex pyrrolidine architectures . The selectivity of these reactions is influenced by asynchronicity and interaction energies in transition states, as revealed by DFT calculations .

Comparison of Reaction Conditions

Biological Relevance of Chemical Reactions

While the focus is on chemical reactions, the structural modifications of L-trans-PDC directly impact its biological activity. For example, methylation alters its interaction with glutamate transporters (EAAT1-4), converting it from a substrate to a non-substrate inhibitor . This highlights the interplay between synthetic modifications and functional outcomes in neurotransmitter research.

This synthesis and structural analysis underscores the versatility of L-trans-PDC in organic chemistry and its tailored applications in biological systems.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1.1 Glutamate Transport Inhibition

L-trans-2,4-pyrolidine dicarboxylate is primarily recognized as a potent inhibitor of glutamate transporters. It has been utilized in various studies to investigate the role of glutamate in neurotoxicity and neuronal survival.

- Mechanism of Action : The compound acts by inhibiting the uptake of glutamate, leading to increased extracellular concentrations of this neurotransmitter. This mechanism is crucial for studying excitotoxicity in neuronal cultures. For example, in rat cortical cultures, exposure to this compound resulted in neurotoxicity mediated by NMDA receptors, highlighting its potential to evoke excitotoxic responses through glutamate accumulation .

- Case Study : A study demonstrated that this compound induced neurotoxicity in astrocyte-rich cultures with an EC50 of approximately 320 µM and in astrocyte-poor cultures with an EC50 of about 50 µM. This effect was blocked by NMDA antagonists, indicating the involvement of NMDA receptor activation in the neurotoxic process .

1.2 Protective Effects Against Neuronal Damage

Interestingly, while this compound can induce neurotoxicity under certain conditions, it has also shown protective effects against cell death induced by oxygen/glucose deprivation.

- Research Findings : In differentiated PC12 cells subjected to oxygen/glucose deprivation, preloading with this compound inhibited glutamate release and protected against cell death. This suggests a dual role where the compound can both induce and protect against neurotoxic effects depending on the context .

Applications in Bacterial Studies

This compound has been employed as an analog of glutamate to explore its effects on bacterial resistance mechanisms.

- Glutamate/Glutamine-dependent Acid Resistance : Research involving Escherichia coli and Shigella flexneri demonstrated that the compound could influence acid resistance mechanisms dependent on glutamate and glutamine metabolism .

Biochemical Research

The compound is also utilized in biochemical assays to study various transport mechanisms and receptor interactions.

- Transporter Studies : As a competitive inhibitor for excitatory amino acid transporters (EAATs), this compound has been instrumental in elucidating the roles of EAAT2, EAAT4, and EAAT5 in neurotransmitter dynamics .

Data Table: Summary of Research Findings

Wirkmechanismus

L-trans-2,4-pyrolidine dicarboxylate acts primarily as a competitive inhibitor of the plasma membrane glutamate transporter. By inhibiting glutamate uptake, it increases the concentration of extracellular glutamate, which can modulate neurotransmitter signaling and receptor activity. This mechanism involves the binding of the compound to the transporter, preventing the normal uptake of glutamate and leading to an accumulation of glutamate in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Glutamat: Ein natürlich vorkommender Neurotransmitter mit ähnlichen strukturellen Merkmalen.

L-Aspartat: Ein weiterer Neurotransmitter mit einer ähnlichen Rolle im zentralen Nervensystem.

L-trans-2,4-Diaminobuttersäure: Eine Verbindung mit einer ähnlichen Pyrrolidinringstruktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

L-trans-2,4-Pyrrolidindicarboxylat ist einzigartig in seiner spezifischen Hemmung von Glutamattransportern, was es von anderen ähnlichen Verbindungen unterscheidet. Seine Fähigkeit, Glutamatspiegel selektiv zu modulieren, macht es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen .

Eigenschaften

Molekularformel |

C6H8NO4- |

|---|---|

Molekulargewicht |

158.13 g/mol |

IUPAC-Name |

(2S,4R)-pyrrolidin-1-ium-2,4-dicarboxylate |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |

InChI-Schlüssel |

NRSBQSJHFYZIPH-DMTCNVIQSA-M |

Isomerische SMILES |

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C1C(C[NH2+]C1C(=O)[O-])C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.